molecular formula C11H14FN B13053435 (R)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Katalognummer: B13053435
Molekulargewicht: 179.23 g/mol
InChI-Schlüssel: DABYNIKJFUHLDV-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by a fluorine atom at the 6th position and a methyl group at the 7th position on a tetrahydronaphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Methylation: The methyl group is introduced at the 7th position using methylating agents like methyl iodide in the presence of a base.

    Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation catalysts.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.

    Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene ring.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of ®-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the chiral nature of the compound allows for enantioselective interactions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

    (S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different biological activities.

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, leading to different chemical and biological properties.

    7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, affecting its reactivity and interactions.

Uniqueness: The presence of both the fluorine atom and the methyl group in the ®-configuration imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.

Eigenschaften

Molekularformel

C11H14FN

Molekulargewicht

179.23 g/mol

IUPAC-Name

(1R)-6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI-Schlüssel

DABYNIKJFUHLDV-LLVKDONJSA-N

Isomerische SMILES

CC1=CC2=C(CCC[C@H]2N)C=C1F

Kanonische SMILES

CC1=CC2=C(CCCC2N)C=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.